![molecular formula C10H14N2O B061129 (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine CAS No. 161416-94-0](/img/structure/B61129.png)
(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds like (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine involves strategies that may include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, exploiting the stereogenicity of carbons for achieving desired biological profiles (Giovanna Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, is characterized by the presence of a five-membered ring that contributes to the stereochemistry of the molecule, enhancing three-dimensional coverage and influencing the biological activity through different stereoisomers and spatial orientation of substituents (Giovanna Li Petri et al., 2021).
Chemical Reactions and Properties
Pyrrolidine and pyridine rings undergo a variety of chemical reactions, including functionalization, which is key to modifying their biological activity. These reactions are crucial in exploring pharmacophore space due to sp3-hybridization and contributing to the molecule's stereochemistry (Giovanna Li Petri et al., 2021).
Physical Properties Analysis
The physical properties of pyrrolidine and pyridine derivatives, including solubility, melting points, and boiling points, are influenced by their molecular structure. The non-planarity of the pyrrolidine ring and the aromatic nature of the pyridine ring contribute to the unique physical properties that are critical for their application in medicinal chemistry (Giovanna Li Petri et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo a wide range of chemical reactions, are central to the utility of pyrrolidine and pyridine derivatives in synthesis and medicinal applications. These properties are tailored through functionalization and the introduction of substituents like in (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine (Giovanna Li Petri et al., 2021).
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including compounds similar to (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, are key in heterocyclic organic chemistry and have applications in medicine and industry, such as in dyes and agrochemical substances. The study of their synthesis, including [3+2] cycloaddition reactions, is significant in modern science (Żmigrodzka et al., 2022).
- Research has been conducted on the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a compound structurally related to (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, exploring its formation through reactions between different compounds (Wang Xiu-jian, 2009).
Applications in Sensing and Materials Science
- A rhenium(I) tricarbonyl complex, including a 3-(pyridin-2-yl)pyrazole chromophoric ligand, shows potential as a luminescent pH sensor. This research highlights the relevance of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine analogues in developing luminescent chemical sensing materials (Lam et al., 2000).
- Compounds related to (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine have been studied for their electrochemical properties, such as in the synthesis and analysis of electroactive polymeric films, demonstrating their potential in materials science (Bandeira et al., 1999).
Catalysis and Complexation Studies
- Research has explored the stereochemical diversity in pyrrolidine synthesis, emphasizing the structural motif's versatility in synthetic and medicinal chemistry. This includes studies on catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, relevant to compounds like (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine (Adrio & Carretero, 2019).
- The synthesis, structure, and redox properties of bis(cyclopentadienyl)dithiolene complexes of molybdenum and tungsten, which include pyridin-yl and related structures, have been studied, highlighting the compounds' potential in complexation and redox chemistry (Whalley et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQWLYJCQUWGP-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443672 |
Source
|
Record name | (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161416-94-0 |
Source
|
Record name | (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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